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Compound of Interest

Compound Name: 3-Chloro-4-iodopyridin-2-amine

Cat. No.: B3026844 Get Quote

An In-depth Technical Guide to 3-Chloro-4-iodopyridin-2-amine: Synthesis, Reactivity, and

Application in Drug Discovery

Executive Summary: 3-Chloro-4-iodopyridin-2-amine is a halogenated pyridine derivative

possessing significant potential as a versatile building block in medicinal chemistry and organic

synthesis. Its unique substitution pattern, featuring an activating amino group and two different

halogens at strategic positions, allows for regioselective functionalization. This guide provides a

comprehensive overview of its physicochemical properties, a proposed synthetic route based

on established chemical principles, and a detailed exploration of its core application as a

linchpin in palladium-catalyzed cross-coupling reactions for the construction of complex

molecular architectures. Furthermore, it outlines essential safety and handling protocols for

laboratory use, targeting researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties
3-Chloro-4-iodopyridin-2-amine is a substituted heterocyclic compound. Its identity and key

chemical properties are summarized below. The strategic placement of chloro, iodo, and amino

groups on the pyridine core dictates its reactivity and utility in synthetic chemistry.

Chemical Structure
The structure of 3-Chloro-4-iodopyridin-2-amine features a pyridine ring substituted at the 2,

3, and 4 positions.
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Caption: Chemical structure of 3-Chloro-4-iodopyridin-2-amine.

Chemical and Physical Data
The fundamental properties of the compound are crucial for its use in quantitative experimental

design.

Property Value Source(s)

IUPAC Name 3-chloro-4-iodopyridin-2-amine [1]

CAS Number 1152617-24-7 [1]

Molecular Formula C₅H₄ClIN₂ [1]

Molecular Weight 254.45 g/mol [1]

Monoisotopic Mass 253.91077 Da [1]

Canonical SMILES C1=CN=C(C(=C1I)Cl)N [1]

InChI Key
GTTQRVGVEIXEHQ-

UHFFFAOYSA-N
[1]

XLogP3-AA 1.8 [1]

Topological Polar Surface Area 38.9 Å² [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Proposed Synthesis via Electrophilic Iodination
While specific literature detailing the synthesis of 3-Chloro-4-iodopyridin-2-amine is not

readily available, a highly plausible and efficient route can be designed based on well-

established protocols for structurally similar compounds, such as the synthesis of 2-chloro-3-

iodopyridin-4-amine.[2][3][4] The proposed method involves the direct electrophilic iodination of

a commercially available precursor.
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Causality of Experimental Design: The chosen precursor, 3-chloro-2-aminopyridine, possesses

a pyridine ring activated by a strongly electron-donating amino group. In electrophilic aromatic

substitution, such activating groups direct incoming electrophiles to the ortho and para

positions. In this case, the position para to the amino group (C4) is sterically accessible and

electronically enriched, making it the prime target for iodination. Iodine monochloride (ICl) is

selected as an efficient and moderately reactive iodinating agent, which readily generates the

electrophilic iodine species required for the substitution.

Proposed Synthetic Protocol
Reaction: Iodination of 3-chloro-2-aminopyridine
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Start: 3-Chloro-2-aminopyridine

Reagents:
- Iodine Monochloride (ICl)

- Glacial Acetic Acid (Solvent)

 Add to reaction vessel

Conditions:
- Heat to 70°C

- Stir for 16 hours under N2

 Subject to

Workup:
1. Cool to RT

2. Quench with NaHCO3
3. Extract with Ethyl Acetate
4. Wash, Dry, Concentrate

 After reaction completion

Purification:
Silica Gel Column Chromatography

 Purify crude material

Product: 3-Chloro-4-iodopyridin-2-amine

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 3-Chloro-4-iodopyridin-2-amine.

Step-by-Step Methodology:
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Vessel Preparation: To a round-bottomed flask equipped with a magnetic stir bar, reflux

condenser, and nitrogen inlet, add 3-chloro-2-aminopyridine (1.0 equiv.).

Reagent Addition: Add glacial acetic acid to dissolve the starting material. To this solution,

add iodine monochloride (1.1 equiv.).

Reaction: Place the flask under a nitrogen atmosphere and heat the reaction mixture to

70°C. Maintain stirring at this temperature for 16 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting

material.[2][3]

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully

quench the reaction by the slow, portion-wise addition of solid sodium bicarbonate until gas

evolution ceases, followed by dilution with water and ethyl acetate.[2][3]

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and

extract the aqueous layer multiple times with ethyl acetate. Combine all organic layers.[3]

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the

resulting crude solid by silica gel column chromatography to yield the final product.[3]

Core Application in Medicinal Chemistry: A Cross-
Coupling Linchpin
The primary value of 3-Chloro-4-iodopyridin-2-amine in drug discovery lies in its role as a

versatile scaffold for building molecular complexity through sequential, site-selective cross-

coupling reactions.[5]

Mechanistic Rationale for Regioselectivity: The utility of this molecule is governed by the

differential reactivity of its carbon-halogen bonds in the catalytic cycle of palladium-catalyzed

cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck). The Carbon-Iodine (C-I)

bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond.

Consequently, it undergoes oxidative addition to a Palladium(0) catalyst much more readily and

under milder conditions.[6] This predictable reactivity allows for the selective functionalization of
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the C4 position while leaving the C3-chloro and C2-amino groups intact for subsequent

transformations.

Step 1: C4 Functionalization (Mild Conditions)

Step 2: C3 Functionalization (Forcing Conditions / SNAr)

3-Chloro-4-iodopyridin-2-amine

Suzuki Coupling
(Ar-B(OH)2)
[Pd(0), Base]

 e.g.

Sonogashira Coupling
(Alkyne)

[Pd(0), Cu(I), Base]

 e.g.

3-Chloro-4-(Aryl/Alkynyl)-pyridin-2-amine

Buchwald-Hartwig Amination
(R2NH)

[Pd(0), Strong Base]

 Further Derivatization

SNAr
(Nucleophile, e.g., R-SH)

[Heat, Base]

Disubstituted Pyridine Scaffold

Click to download full resolution via product page

Caption: Sequential functionalization strategy using 3-Chloro-4-iodopyridin-2-amine.

Representative Protocol: Selective Suzuki-Miyaura
Coupling
This protocol describes the selective coupling of an aryl boronic acid at the C4 position.
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Step-by-Step Methodology:

Vessel Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine 3-Chloro-4-iodopyridin-2-amine (1.0 equiv.), the desired arylboronic

acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a pre-

catalyst system like Pd₂(dba)₃ with a phosphine ligand.

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or

Toluene/Water.[7]

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-16 hours, or until starting

material is consumed as monitored by TLC or LC-MS.

Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate

and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the

organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via

column chromatography to obtain the 3-chloro-4-aryl-pyridin-2-amine product.[6]

Safety, Handling, and Storage
Proper handling of halogenated aromatic amines is critical to ensure laboratory safety.

Hazard Identification
Based on GHS classifications, 3-Chloro-4-iodopyridin-2-amine presents the following

hazards:[1]

Hazard Code Statement Class

H302 Harmful if swallowed
Acute Toxicity, Oral (Category

4)

H315 Causes skin irritation Skin Irritation (Category 2)

H319 Causes serious eye irritation Eye Irritation (Category 2)
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Safe Handling Protocol
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(e.g., nitrile), and safety glasses or goggles.

Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid

inhalation of dust or vapors.

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. In

case of accidental contact, immediately flush the affected area with copious amounts of

water and seek medical attention.

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after

handling.

Storage
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Incompatibilities: Keep away from strong oxidizing agents.

Environment: Protect from moisture and direct sunlight. For long-term stability, storage in a

freezer at -20°C in an inert atmosphere is recommended.

Conclusion
3-Chloro-4-iodopyridin-2-amine stands out as a high-potential synthetic intermediate for drug

discovery and development. While a dedicated synthetic publication is yet to be noted, its

preparation is feasible through standard electrophilic iodination. Its true value is realized in its

capacity for selective, sequential cross-coupling reactions, enabling the efficient construction of

novel, highly functionalized heterocyclic scaffolds. The principles of differential halogen

reactivity provide a reliable and powerful tool for medicinal chemists to explore new chemical

space. Adherence to strict safety protocols is mandatory when handling this compound to

mitigate its associated hazards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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